4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid
Description
4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a pyrimidine ring linked via an amino group and a carboxylic acid substituent. The pyrimidine moiety is a nitrogen-containing heterocycle, often associated with biological activity, particularly in medicinal chemistry (e.g., kinase inhibition or nucleic acid interactions).
Properties
IUPAC Name |
4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1,6-9H,2-5H2,(H,15,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDWHPPRSFBSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid typically involves the reaction of pyrimidine derivatives with cyclohexanecarboxylic acid derivatives. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with a cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert carboxylic acid groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid exhibits significant anticancer properties. It has been shown to inhibit key enzymes involved in cancer progression, such as tyrosine kinases and phosphodiesterases. These enzymes play crucial roles in signaling pathways associated with cancer cell proliferation and survival.
In vitro studies demonstrate that this compound can induce apoptosis in cancer cells by activating caspases, which are essential for programmed cell death. Notably, it has shown effectiveness against hepatocellular carcinoma cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory and Antiviral Activities
Beyond its anticancer effects, this compound also possesses anti-inflammatory and antiviral properties. It has been reported to inhibit various inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation. Additionally, its antiviral activity suggests potential applications in developing treatments for viral infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine or cyclohexane rings can significantly influence the compound's potency against different biological targets. For instance, modifications that enhance binding affinity to specific receptors can improve therapeutic efficacy .
Case Studies and Research Findings
Several studies have documented the therapeutic potential of 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited high potency against liver cancer cell lines, showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Research evaluating various pyrimidine derivatives found that modifications could enhance antimicrobial activity against both bacterial and fungal strains, indicating potential applications in treating infections .
- Inflammation Modulation : Investigations into its anti-inflammatory properties have revealed mechanisms through which it may reduce inflammation markers in vitro, suggesting applications in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Differences and Implications
Substituent Effects: Pyrimidin-2-ylamino vs. Chloro vs. Methyl (): The presence of chlorine in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enhances electrophilicity, making it more reactive than the target compound. This could limit its stability in biological systems .
Physicochemical Properties: Molecular Weight: The target compound (~224 Da) is lighter than 4-(dibenzylamino)cyclohexanecarboxylic acid (352 Da), which may improve bioavailability . Solubility: The saturated hexahydropyrimidine ring in 89985-45-5 () likely increases polarity compared to the target compound’s planar pyrimidine ring, enhancing solubility in polar solvents .
Analytical Data :
- LC/MS retention times (e.g., 3.18–3.23 min for ’s compound) suggest that the target compound, with lower molecular weight, may elute earlier under similar conditions .
Safety Profiles :
- Pyrimidine-4-carboxylic acid () and the target compound lack halogen substituents, likely reducing toxicity compared to 2-Chloro-6-methylpyrimidine-4-carboxylic acid (), which requires stringent handling due to chlorine .
Applications :
- The NHS ester in ’s compound is tailored for bioconjugation, unlike the target compound’s free carboxylic acid, which is more suited for salt formation or further derivatization .
Research Findings and Limitations
- Synthetic Utility: The target compound’s pyrimidine-amino linkage mirrors motifs in kinase inhibitors (e.g., imatinib analogs), though direct evidence of its biological activity is absent in the provided materials.
- Safety Considerations: While halogenated analogs () demand caution, the target compound’s safety profile may align with non-halogenated pyrimidinecarboxylic acids (), which are generally handled as laboratory chemicals .
Biological Activity
4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. As a pyrimidine derivative with a cyclohexane ring, it has been studied for potential therapeutic applications, including anti-inflammatory, anti-viral, and anti-cancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 238.31 g/mol
- Melting Point : 125-127 °C
- Solubility : Sparingly soluble in water
- pKa : 3.77 (indicating weak acidity)
Anti-Cancer Activity
Recent studies have demonstrated that 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid exhibits significant anti-cancer properties. For instance, it has been shown to inhibit the proliferation of various human cancer cell lines, including HepG2 and A549 cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be below 10 µM, indicating potent anti-proliferative effects .
Table 1: Anti-Cancer Activity of 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic Acid
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <10 | Induction of apoptosis via caspase activation |
| A549 | <10 | RXRα antagonist activity |
The compound operates through mechanisms involving the modulation of retinoid X receptor alpha (RXRα), where it acts as an antagonist, leading to apoptosis in cancer cells .
Anti-Inflammatory Properties
4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid has demonstrated significant anti-inflammatory effects. It inhibits the activity of pro-inflammatory enzymes and cytokines, which play crucial roles in inflammatory processes. This property suggests potential applications in treating inflammatory diseases.
Anti-Viral Activity
The compound has also shown promise as an anti-viral agent, particularly against certain viral infections. Its ability to inhibit viral replication mechanisms positions it as a candidate for further research into antiviral therapies.
Case Studies and Research Findings
-
Study on RXRα Modulation :
A study focused on the synthesis and evaluation of derivatives related to 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid found that certain modifications enhanced its binding affinity to RXRα. The most potent derivative exhibited an EC50 of 1.68 ± 0.22 µM, highlighting the importance of structural variations in enhancing biological activity . -
Neuroprotective Effects :
Another study investigated the neuroprotective effects of compounds related to this class against chemotherapy-induced peripheral neuropathy (CIPN). The findings indicated that the compound could alleviate symptoms associated with CIPN, suggesting a broader therapeutic potential beyond oncology .
Safety and Toxicity
Preliminary assessments indicate that 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid is relatively safe with low toxicity levels in vitro. However, comprehensive toxicity studies across various models are necessary to establish a complete safety profile .
Future Directions
Future research should focus on:
- Detailed pharmacokinetic and pharmacodynamic studies.
- Exploration of its role in gene expression regulation.
- Development of novel derivatives with enhanced efficacy and specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
